4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol
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Overview
Description
4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol is a compound that combines the properties of 4-methylbenzenesulfonic acid and 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For the synthesis of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol, a common method involves the acetalization of 2,2,5-trimethyl-1,3-dioxane with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid often involves large-scale sulfonation processes using continuous reactors to achieve high yields and purity. The production of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol may involve batch or continuous processes, depending on the desired scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol can undergo:
Acetal Hydrolysis: Hydrolysis in acidic conditions to form the corresponding aldehyde and alcohol.
Esterification: Reaction with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the dioxane moiety can undergo hydrolysis or other transformations. These interactions can lead to various biological and chemical effects, depending on the context and conditions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
Toluene-4-sulfonic acid: Another sulfonic acid derivative with a different substitution pattern.
2,5-Dimethyl-1,3-dioxane: Similar dioxane structure but different substituents.
Uniqueness
4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol is unique due to the combination of sulfonic acid and dioxane moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both functionalities are required.
Properties
CAS No. |
83862-45-7 |
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Molecular Formula |
C16H26O6S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C9H18O3.C7H8O3S/c1-8(2)6-11-9(3,4-5-10)12-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h10H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
GQAVHUZGVDUEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(COC(OC1)(C)CCO)C |
Origin of Product |
United States |
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